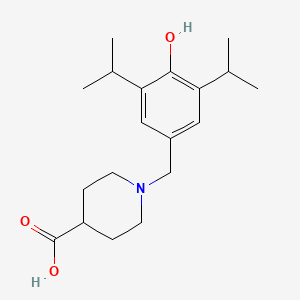

1-(4-Hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylic acid

Description

1-(4-Hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylic acid (CAS: 860649-20-3) is a piperidinecarboxylic acid derivative featuring a 4-hydroxy-3,5-diisopropylbenzyl substituent at the 1-position of the piperidine ring. This compound is characterized by its bulky isopropyl groups at the 3- and 5-positions of the aromatic ring, which contribute to significant steric hindrance and increased lipophilicity.

Structure

3D Structure

Properties

IUPAC Name |

1-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)16-9-14(10-17(13(3)4)18(16)21)11-20-7-5-15(6-8-20)19(22)23/h9-10,12-13,15,21H,5-8,11H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWFKVOCKKVZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001137193 | |

| Record name | 1-[[4-Hydroxy-3,5-bis(1-methylethyl)phenyl]methyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860649-20-3 | |

| Record name | 1-[[4-Hydroxy-3,5-bis(1-methylethyl)phenyl]methyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860649-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[4-Hydroxy-3,5-bis(1-methylethyl)phenyl]methyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001137193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylic acid typically involves multiple steps, starting with the preparation of the 4-hydroxy-3,5-diisopropylbenzaldehyde. This intermediate is then subjected to a series of reactions, including the formation of the piperidine ring and the introduction of the carboxylic acid group. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-Hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylic acid has found applications in several scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research has explored its use as a potential therapeutic agent for various diseases, given its unique chemical properties.

Industry: Its applications extend to the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidinecarboxylic Acid Derivatives

Diphenoxylate Hydrochloride (CAS: 3810-80-8)

- Core Structure : 4-Piperidinecarboxylic acid.

- Substituents: 3-Cyano-3,3-diphenylpropyl and 4-phenyl groups.

- Key Properties :

- Comparison: Unlike the main compound, Diphenoxylate’s cyano and diphenylpropyl groups enhance lipophilicity and receptor binding affinity, targeting opioid receptors in the gastrointestinal tract. The absence of aromatic hydroxyl groups reduces polarity, favoring CNS activity.

Levocabastine Hydrochloride (CAS: 79547-78-7)

- Core Structure : 4-Piperidinecarboxylic acid.

- Substituents: 4-Cyano-4-(4-fluorophenyl)cyclohexyl, methyl, and phenyl groups.

- Key Properties :

- Comparison: The fluorophenyl and cyclohexyl groups introduce metabolic stability and selective histamine H1 receptor antagonism.

Phenolic Acid Derivatives

4-Hydroxybenzoic Acid (CAS: 99-96-7)

- Core Structure : Benzoic acid.

- Substituents : Single hydroxyl group at the 4-position.

- Key Properties :

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Core Structure: Phenylpropenoic acid.

- Substituents : 3,4-Dihydroxy groups.

- Key Properties :

- Comparison :

- Caffeic acid’s catechol moiety enables radical scavenging, whereas the main compound’s hydroxyl group is sterically shielded by isopropyl substituents, likely reducing antioxidant activity but enhancing chemical stability.

Lignin Model Dimer (Compound III)**

- Structure: 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol.

- Key Properties :

- Comparison :

- The main compound’s isopropyl groups resist enzymatic degradation compared to the methoxy groups in Compound III, suggesting greater metabolic stability in biological systems.

Data Table: Comparative Overview

Biological Activity

1-(4-Hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylic acid, with the CAS number 860649-20-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C19H29NO3

- Molar Mass: 319.44 g/mol

- Structural Characteristics: The compound features a piperidine ring substituted with a hydroxy and diisopropylbenzyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperidine derivatives, including those structurally related to this compound. For instance, compounds with similar piperidine structures have demonstrated significant activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentrations (MICs) for such compounds often range from 0.5 to 4 μg/mL against resistant strains, indicating promising potential for treating tuberculosis infections .

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In studies involving piperidine derivatives, the half-maximal inhibitory concentration (IC50) values were determined using human keratinocyte (HaCaT) cell lines. Compounds exhibiting an SI (selectivity index) greater than 1.0 were considered non-toxic to non-cancerous cells while remaining effective against pathogenic strains .

Though specific mechanisms for this compound remain under investigation, it is hypothesized that the presence of the piperidine ring may facilitate interactions with various biological targets, including enzymes and receptors involved in microbial resistance pathways.

Study 1: Antimycobacterial Activity

A study evaluated several piperidine derivatives for their antimycobacterial activity against M. tuberculosis. Among these, derivatives with structural similarities to our compound showed MIC values as low as 2 μg/mL for standard strains and lower for resistant strains. These findings suggest a potential pathway for developing new antituberculosis agents based on this structural framework .

Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of related compounds, it was found that certain derivatives had IC50 values higher than 50 μg/mL against HaCaT cells, indicating a favorable safety profile. The selectivity index calculations further supported their potential therapeutic applications without significant toxicity .

Table 1: Biological Activity Summary of Piperidine Derivatives

| Compound Name | MIC (μg/mL) | IC50 (μg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | 2 | >50 | >25 |

| Compound B | 4 | >40 | >10 |

| Compound C | 0.5 | >30 | >60 |

Table 2: Structural Comparison of Related Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|

| This compound | C19H29NO3 | 319.44 |

| Ethyl 1-(4-hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylate | C21H33NO3 | Not specified |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Hydroxy-3,5-diisopropylbenzyl)-4-piperidinecarboxylic acid, and how can reaction conditions be optimized to improve yield?

A stepwise approach involving alkylation of the piperidine ring followed by carboxylation is commonly employed. Catalysts such as DCC (dicyclohexylcarbodiimide) can enhance coupling efficiency in carboxylation steps. Reaction optimization should focus on temperature control (e.g., maintaining 0–5°C during sensitive steps) and inert atmospheres to prevent oxidation of the phenolic hydroxy group . Yield improvements may require iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and solvent selection (polar aprotic solvents like DMF or acetonitrile) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- NMR spectroscopy : To verify substitution patterns on the benzene and piperidine rings (e.g., distinguishing diisopropyl groups via δ 1.2–1.4 ppm split signals) .

- HPLC-MS : For assessing purity (>95% by area under the curve) and detecting trace byproducts (e.g., incomplete alkylation products) .

- FT-IR : To confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and phenolic O-H bonds (~3200–3500 cm⁻¹) .

Q. How should researchers address solubility challenges during in vitro assays?

Solubility can be enhanced using co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations. Pre-saturation studies in PBS (pH 7.4) or simulated biological fluids are recommended. For low solubility, sonication at 40 kHz for 15–30 minutes or heating to 37°C with stirring may be effective .

Q. What storage conditions are optimal for maintaining the compound’s stability?

Store at –20°C in amber glass vials under nitrogen to prevent photodegradation and oxidation. Lyophilization is advised for long-term storage (>6 months). Avoid exposure to moisture, as hydrolysis of the ester intermediates may occur .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict interactions with biological targets (e.g., enzymes with hydrophobic active sites). Focus on modifying the diisopropylbenzyl group to enhance van der Waals interactions or introducing electron-withdrawing substituents to stabilize hydrogen bonding . QSAR models using descriptors like logP (target ~2.5–3.5) and polar surface area (<90 Ų) can prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

- Dose-response normalization : Account for variations in cell viability assays (e.g., MTT vs. ATP-based assays) by standardizing protocols .

- Metabolic profiling : Use LC-MS to quantify intracellular metabolite levels (e.g., NAD+/NADH ratio) to differentiate true cytotoxicity from assay artifacts .

- Replicate design : Include ≥3 biological replicates and use ANOVA with post-hoc tests (Tukey’s HSD) to validate significance .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Knockout/knockdown models : CRISPR-Cas9 gene editing to silence putative targets (e.g., kinases or GPCRs) and assess functional rescue .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, Kd) to confirm direct interactions .

- Transcriptomic profiling : RNA-seq to identify downstream pathways modulated by the compound .

Q. What methodologies are recommended for analyzing enantiomeric purity in stereochemically complex analogs?

Chiral HPLC (e.g., CHIRALPAK IG-3 column) with a hexane/isopropanol gradient (90:10 to 70:30) can separate enantiomers. Confirm configurations via X-ray crystallography or comparative CD spectroscopy with known standards .

Methodological Notes

- Contradictions in evidence : While some protocols recommend DMF as a solvent , others highlight its interference in biological assays; pre-purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

- Safety protocols : Always use fume hoods and PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.